Fazarabine

Description

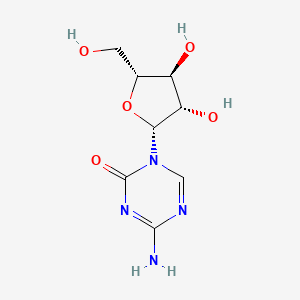

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859335 | |

| Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-67-2, 65886-71-7 | |

| Record name | 5-azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FAZARABINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Fazarabine's Mechanism of Action in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that structurally combines features of cytarabine (ara-C) and 5-azacytidine.[1] Its cytotoxic effects are primarily attributed to the disruption of DNA synthesis, making it a subject of interest in the development of anticancer therapeutics. This technical guide provides an in-depth exploration of the core mechanisms by which this compound inhibits DNA synthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action

This compound operates as an antimetabolite, exerting its cytotoxic effects after intracellular phosphorylation to its active triphosphate form, ara-ACTP. The core mechanism involves a multi-pronged attack on the DNA synthesis machinery, primarily through the inhibition of DNA polymerases and ribonucleotide reductase, followed by its incorporation into the DNA strand, leading to chain termination and DNA damage.

Intracellular Activation and Metabolism

This compound is transported into the cell and subsequently phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, ara-ACTP.[2] This activation is a critical step for its cytotoxic activity.

Inhibition of DNA Polymerases

The active metabolite, ara-ACTP, acts as a competitive inhibitor of DNA polymerases, particularly DNA polymerase alpha and beta, competing with the natural substrate dCTP.[3] The incorporation of ara-ACMP into the growing DNA strand by DNA polymerase leads to the termination of chain elongation.[3]

Inhibition of Ribonucleotide Reductase

While direct quantitative data for this compound's inhibition of ribonucleotide reductase (RNR) is limited, its structural similarity to other nucleoside analogs like clofarabine suggests a similar mechanism.[4][5] The triphosphate form of these analogs can act as an allosteric inhibitor of RNR, the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, thereby depleting the pool of deoxyribonucleotides essential for DNA synthesis.[4][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the inhibitory effects of this compound's analogs on key enzymes involved in DNA synthesis.

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| ara-5-aza-CTP | DNA Polymerase α | 11 µM | [3] |

| ara-5-aza-CTP | DNA Polymerase β | 39 µM | [3] |

| ara-CTP | DNA Polymerase α | 1.5 µM | [3] |

| ara-CTP | DNA Polymerase β | 7.6 µM | [3] |

| Clofarabine Triphosphate | Ribonucleotide Reductase | 40 nM | [4] |

Note: ara-5-aza-CTP is a close structural analog of this compound's active triphosphate form.

Signaling Pathways and Cellular Consequences

The inhibition of DNA synthesis by this compound triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.

The accumulation of DNA damage and the stalling of replication forks activate cell cycle checkpoints, leading to an arrest in the S-phase.[7] Prolonged cell cycle arrest and the inability to repair the DNA damage ultimately trigger the intrinsic apoptotic pathway.[8] Studies on the related nucleoside analog, clofarabine, have implicated the p53 and STING pathways in mediating apoptosis.[1]

Experimental Protocols

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory potential of this compound's active triphosphate form (ara-ACTP) on DNA polymerase activity.

Methodology:

-

Enzyme and Substrate Preparation: Purified human DNA polymerase α and β are used. A gapped duplex DNA template-primer is prepared.

-

Reaction Mixture: The reaction mixture contains the DNA polymerase, the gapped DNA substrate, a buffer solution, and a mixture of dNTPs, including radiolabeled [³H]dCTP.

-

Inhibition Assay: Varying concentrations of ara-5-aza-CTP (as a stand-in for ara-ACTP) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.

-

Quantification: The incorporation of [³H]dCTP into the DNA is measured using scintillation counting.

-

Data Analysis: The inhibition of dCTP incorporation at different concentrations of the inhibitor is used to calculate the Ki value through competitive inhibition models.[3]

Ribonucleotide Reductase Inhibition Assay

Objective: To determine the inhibitory effect of this compound's active triphosphate form on ribonucleotide reductase activity.

Methodology:

-

Enzyme Preparation: Purified human ribonucleotide reductase (composed of R1 and R2 subunits) is used.

-

Reaction Mixture: The assay mixture contains the purified enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), ATP (as an allosteric activator), and a reducing system (e.g., dithiothreitol).

-

Inhibition Assay: Various concentrations of the triphosphate analog (e.g., clofarabine triphosphate as a proxy) are added to the reaction.

-

Incubation: The reaction is incubated at 37°C.

-

Product Quantification: The formation of the corresponding deoxyribonucleoside diphosphate (dCDP) is measured, often using HPLC.

-

Data Analysis: The reduction in dCDP formation in the presence of the inhibitor is used to determine the IC50 or Ki value.[9][10]

Conclusion

This compound's mechanism of action in inhibiting DNA synthesis is a multifaceted process involving intracellular activation, competitive inhibition of DNA polymerases, and likely, the inhibition of ribonucleotide reductase. Its incorporation into DNA leads to chain termination, DNA damage, cell cycle arrest, and ultimately, apoptosis. The quantitative data for its analogs highlight its potency as a cytotoxic agent. Further research to elucidate the specific signaling pathways activated by this compound and to obtain direct quantitative data for its active form will be crucial for its future clinical development and application.

References

- 1. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Modulation of Aracytidine (Ara-C) Effects by GTI-2040, a Ribonucleotide Reductase Inhibitor, in K562 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Fazarabine

Fazarabine is a synthetic pyrimidine nucleoside analog that has been investigated for its potential as an antineoplastic agent.[1][2] It incorporates structural features of both cytarabine and 5-azacytidine, with an arabinose sugar moiety replacing the ribose found in cytidine.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is chemically known as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one.[1] It consists of a 5-azacytosine base linked to a β-D-arabinofuranosyl sugar moiety via an N-glycosidic bond.[1]

Key structural identifiers for this compound are detailed below:

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one[1] |

| CAS Number | 65886-71-7[1] |

| Molecular Formula | C₈H₁₂N₄O₅[1] |

| SMILES | C1=NC(=NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@HO)N[1] |

| InChI | InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5+,6-/m1/s1[1] |

| InChIKey | NMUSYJAQQFHJEW-ARQDHWQXSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Molecular Weight | 244.20 g/mol | [1] |

| Exact Mass | 244.0808 Da | [4] |

| Elemental Analysis | C, 39.35%; H, 4.95%; N, 22.94%; O, 32.76% | [4] |

| Melting Point | 220 °C (decomposes) | [5] |

| Optical Rotation | [a]25D = +121.5° ± 2 (c = 1.2, H₂O) | [1] |

| Solubility | Water: > 16 mg/mLEthanol: InsolubleDimethylsulfoxide: > 165 mg/mL | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects by acting as an antimetabolite.[6] Its mechanism of action is similar to that of cytarabine.[3] Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase to its active triphosphate form.[3][4] This triphosphate metabolite then competes with the natural deoxycytidine triphosphate for incorporation into DNA.[4] The integration of this compound into the DNA strand inhibits further DNA synthesis, ultimately leading to cell death and tumor necrosis.[3][4][6] The sensitivity of a tumor to this compound is dependent on the presence of deoxycytidine kinase.[3][4] Studies have shown that this compound inhibits the incorporation of labeled thymidine into DNA without significantly affecting RNA or protein synthesis.[6] Deoxycytidine can counteract the cytotoxic effects of this compound, likely by competing for cellular uptake and metabolism.[6]

References

- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. medkoo.com [medkoo.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Fazarabine (ara-AC): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Fazarabine (ara-AC), a synthetic nucleoside analog. The information is compiled from preclinical and clinical research to serve as a comprehensive resource for professionals in the field of oncology drug development.

Introduction

This compound (ara-AC), also known as 1-β-D-arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that integrates the structural features of two established antineoplastic agents: cytarabine (ara-C) and 5-azacytidine (5-AC).[1][2][3] It combines the arabinose sugar moiety of ara-C with the 5-azacytosine triazine base of 5-AC.[2][3] Developed as an antimetabolite, this compound was investigated for its potential to inhibit the proliferation of cancer cells, showing activity against a variety of transplanted tumors and human tumor xenografts in preclinical studies.[1][2][3] This guide details the scientific journey of this compound from its chemical synthesis to its evaluation in clinical trials.

Discovery and Synthesis

The rationale behind this compound's design was to create a hybrid molecule that might exhibit enhanced antitumor properties or a different spectrum of activity compared to its parent compounds, ara-C and 5-AC.[3] The chemical synthesis of this compound proved challenging, as standard methods were found to be inadequate. A successful synthesis was ultimately achieved through a novel approach that utilized a stable dihydro derivative as a synthetic intermediate. This was followed by a unique dehydrogenation step involving a trimethylsilylation-oxidation procedure, which yielded this compound in good quantity.[3]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of DNA synthesis and by compromising the structural integrity of DNA.[4] As a nucleoside analog, it requires intracellular activation via phosphorylation.

Intracellular Activation and DNA Synthesis Inhibition

This compound is transported into the cell and is phosphorylated by deoxycytidine kinase to its active triphosphate form.[5] This active metabolite, ara-ACTP, acts as a competitive inhibitor of DNA polymerase. The incorporation of ara-ACTP into the DNA chain leads to the termination of DNA elongation, thereby arresting DNA synthesis.[4][5] This inhibition of DNA synthesis occurs without a significant impact on RNA or protein synthesis.[4] The cytotoxic effects of this compound can be competitively overcome by deoxycytidine, which competes for uptake and metabolism.[4]

DNA Damage and Hypomethylation

Once incorporated into DNA, the 5-azacytosine ring of this compound is unstable and can undergo ring opening and degradation.[4] Alkaline elution studies have confirmed that exposure of cells to this compound results in the formation of alkaline-labile sites in the DNA, indicating that the drug compromises DNA integrity.[4] Furthermore, this compound inhibits the methylation of deoxycytidine residues in DNA, an effect similar to that of 5-azacytidine, although to a lesser extent.[4] This hypomethylation can alter gene expression and contribute to the drug's overall antitumor activity.

Caption: Intracellular activation and mechanism of action of this compound.

Preclinical Development

This compound demonstrated significant antitumor activity in various preclinical models, which supported its advancement into clinical trials.

In Vitro Cytotoxicity

This compound has shown activity against the panel of 60 human tumor cell lines used by the National Cancer Institute (NCI).[4] Comparative analyses suggest that its mode of action is similar to that of cytarabine.[4] Studies in P388 murine and Molt-4 human lymphoblasts confirmed its ability to inhibit DNA synthesis.[4]

In Vivo Efficacy

In murine models, this compound showed promising efficacy. When tested against L1210 leukemia, it demonstrated a reproducibly greater efficacy than both 5-azacytidine and cytarabine.[3]

Table 1: In Vivo Efficacy of this compound vs. Parent Compounds in L1210 Leukemia

| Compound | Dose Range (mg/kg) | Optimal Dose (mg/kg) | Increase in Lifespan (% ILS) |

|---|---|---|---|

| This compound (ara-AC) | 200-800 | 400 | 144-148 |

| 5-Azacytidine (5-AC) | 50-200 | 100 | 126-124 |

| Cytarabine (ara-C) | 20-80 | 40 | 127-121 |

Data sourced from J Med Chem. 1979 Oct;22(10):1230-4.[3]

Furthermore, this compound has shown activity against a range of human solid tumor xenografts, including colon, lung, and breast cancers.[2][6]

Clinical Development

This compound entered Phase I and Phase II clinical trials to determine its safety, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted to establish the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound administered via different infusion schedules.

-

72-Hour Continuous Infusion: In a study with 14 patients, doses ranged from 0.2 to 2.0 mg/m²/h. The MTD was established at 2.0 mg/m²/h.[7] The dose-limiting toxicity was myelosuppression, with granulocytopenia being more significant than thrombocytopenia.[7][8] Non-hematologic toxicity was minimal.[7]

-

24-Hour Continuous Infusion: A trial involving 24 adult patients with solid tumors identified an MTD of 54.5 mg/m²/h.[9][10] The DLT was again myelosuppression, specifically grade 3-4 granulocytopenia.[10] Moderate thrombocytopenia also occurred at the MTD.[10] The recommended Phase II dose for this schedule was 45-50 mg/m²/h.[10]

Pharmacokinetics

Pharmacokinetic parameters were assessed during the Phase I trials. Following a 72-hour infusion, plasma levels of this compound declined triphasically with a terminal half-life of 5.7 ± 2.0 hours.[8] Steady-state plasma concentrations (Cpss) were achieved within 2-4 hours and were linearly dependent on the dose.[8][10] The total body clearance was rapid.[8][10]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Infusion Schedule |

|---|---|---|

| Terminal Half-life (t½) | 5.7 ± 2.0 hr | 72-hour |

| AUC (Normalized to 1.75 mg/m²/hr) | 4232 ± 987 (ng/ml)hr | 72-hour |

| Cpss (Normalized to 1.75 mg/m²/hr) | 58 ± 13 ng/ml | 72-hour |

| Total Body Clearance | 528 ± 138 ml/(m²·min) | 72-hour |

| Total Body Clearance | 592 ± 147 ml/min/m² | 24-hour |

Data sourced from Drug Metab Dispos. 1991 May-Jun;19(3):643-7 and Invest New Drugs. 1991 Feb;9(1):77-84.[8][10]

Phase II Clinical Trials

Phase II studies were conducted to evaluate the efficacy of this compound in specific cancer types.

-

Advanced Colorectal Carcinoma: In a trial with 15 patients, this compound was administered at a starting dose of 48 mg/m²/day as a continuous intravenous infusion for three days, repeated every 21 days. No objective (complete or partial) responses were observed.[11] Major toxicities included granulocytopenia, thrombocytopenia, nausea, and vomiting.[11]

-

Metastatic Colon Cancer: Another Phase II trial enrolled 18 patients who received this compound as a 72-hour continuous infusion (starting at 2 mg/m²/hr) every 3-4 weeks. Again, no objective clinical responses were seen, although one patient experienced stabilization of rapidly growing liver metastases for 7 months.[2] The primary toxicity was neutropenia.[2]

Despite the lack of responses in colon cancer, a case report described a pathological partial remission in a patient with multiply relapsed embryonal cell carcinoma, suggesting potential activity in germ-cell tumors.[12]

Key Experimental Protocols

This section outlines the general methodologies for key experiments used in the development of this compound.

In Vitro Cytotoxicity Assay (General Protocol)

In vitro cytotoxicity assays are crucial for determining the concentration of a drug that inhibits cellular processes. Assays like the MTT, resazurin, or Sulforhodamine B (SRB) assay are commonly used.[13][14][15]

Caption: Workflow for a typical in vitro cytotoxicity assay.

-

Cell Seeding: Cancer cells (e.g., P388 murine leukemia, Molt-4 human lymphoblasts) are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well).[4][13]

-

Drug Treatment: After allowing cells to adhere (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the drug.[13]

-

Incubation: The plates are incubated for a set period (e.g., 48 to 72 hours) to allow the drug to exert its effects.

-

Viability Assessment: A viability reagent (e.g., MTT) is added to each well. The reagent is converted by metabolically active (living) cells into a colored formazan product.[15]

-

Data Acquisition: The amount of formazan product is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.[15]

Pharmacokinetic Sample Analysis

The concentration of this compound in plasma and urine was measured using a sensitive radioimmunoassay (RIA) and confirmed with High-Pressure Liquid Chromatography (HPLC).[8]

-

Sample Collection: Blood and urine samples are collected from patients at various time points during and after the drug infusion.

-

Radioimmunoassay (RIA): An RIA was specifically developed for this compound due to the low plasma levels anticipated. The assay utilized a commercially available antibody for ara-C and [³H]ara-C as the radiolabeled tracer, demonstrating cross-reactivity with this compound.[8] This method offered high sensitivity (0.08 ng/ml) without requiring sample extraction.[8]

-

High-Pressure Liquid Chromatography (HPLC): HPLC provides a method to separate this compound from its metabolites and other plasma components, followed by quantification using a UV detector. Results from HPLC were shown to be comparable to the RIA method for high-dose samples.[8]

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as half-life, area under the curve (AUC), clearance, and volume of distribution.

Drug Development Pipeline Overview

The development of this compound followed a conventional path from conceptualization to clinical testing.

Caption: Logical flow of this compound's development process.

Conclusion

This compound is a rationally designed nucleoside analog that successfully combines structural elements of cytarabine and 5-azacytidine. It demonstrated a clear mechanism of action involving the inhibition of DNA synthesis and induction of DNA damage. Preclinical studies showed significant antitumor activity, particularly in hematological cancer models. However, despite a well-defined safety and pharmacokinetic profile from Phase I trials, this compound failed to demonstrate objective clinical responses in Phase II trials for advanced colorectal cancer. The primary dose-limiting toxicity was consistently identified as myelosuppression. While its development for solid tumors did not proceed, the partial response observed in a germ-cell tumor suggests that its activity might be context-dependent. The story of this compound's development provides valuable insights into the translation of preclinical findings to clinical outcomes for antimetabolite drugs.

References

- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 5-azacytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. CAS:68761-57-9 - FACTA Search [nactem.ac.uk]

- 7. Phase I trial of a 72-h continuous-infusion schedule of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) following 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I clinical trial of this compound as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II trial of this compound in advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a report of response in a patient with multiply relapsed embryonal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 15. ijprajournal.com [ijprajournal.com]

Unveiling the Antitumor Potential of Fazarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that amalgamates structural features of two established antitumor agents: cytarabine (ara-C) and 5-azacytidine. This strategic design confers upon this compound a unique pharmacological profile with the potential to overcome some of the limitations of its parent compounds. Preclinical and early clinical investigations have demonstrated its activity against a range of hematological and solid tumors, positioning it as a compound of interest for further oncological research and development. This in-depth technical guide provides a comprehensive overview of the antitumor properties of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of DNA synthesis, a mechanism it shares with cytarabine.[1][2] The key steps in its mechanism of action are as follows:

-

Cellular Uptake and Activation: this compound is transported into the cell via nucleoside transporter proteins. Inside the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, this compound triphosphate (ara-ACTP).[3] The presence and activity of deoxycytidine kinase are critical determinants of a tumor's sensitivity to this compound.[3]

-

Inhibition of DNA Synthesis: Ara-ACTP acts as a competitive inhibitor of DNA polymerase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.[1]

-

DNA Chain Termination and Damage: Once incorporated into the DNA, the arabinose sugar moiety of this compound sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination.[1] The incorporation of this analog also alters the structural integrity of DNA, creating alkaline-labile sites and inducing DNA damage.[1][2]

-

Induction of Apoptosis: The culmination of DNA synthesis inhibition and DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly proliferating cancer cells.

In addition to its primary mechanism, this compound also exhibits a less pronounced inhibitory effect on the methylation of deoxycytidine residues in DNA, a property inherited from its 5-azacytidine component.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound's mechanism of action and a general workflow for evaluating its antitumor properties.

Quantitative Data Presentation

In Vitro Antitumor Activity

Preclinical In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical xenograft models. The following table summarizes key findings from these studies.

| Tumor Model | Host | Treatment Schedule | Key Findings | Reference(s) |

| Murine Leukemia L1210 | Mice | Not specified | Demonstrated reproducibly greater efficacy (% ILS = 144-148) than 5-AC (% ILS = 126-124) or ara-C (% ILS = 127-121). | [3] |

| Human Tumor Xenografts | Athymic Mice | Not specified | Showed marked antitumor activity against leukemias and solid tumors, including those unresponsive to ara-C or 5-AC. | [1] |

| Human Colon Cancer Xenografts | Athymic Mice | Not specified | Demonstrated antitumor activity. | [3] |

| Human Lung Cancer Xenografts | Athymic Mice | Not specified | Demonstrated antitumor activity. | [3] |

| Human Breast Cancer Xenografts | Athymic Mice | Not specified | Demonstrated antitumor activity. | [3] |

% ILS: Percent Increase in Lifespan

Clinical Pharmacokinetics (Phase I)

Pharmacokinetic parameters of this compound were evaluated in a Phase I clinical trial involving a 72-hour continuous intravenous infusion.

| Parameter | Value | Notes | Reference(s) |

| Terminal Half-life (t½) | 5.7 ± 2.0 hr | Plasma levels declined triphasically. | [4] |

| Area Under the Curve (AUC) | 4232 ± 987 (ng/ml)hr | Normalized to the maximum tolerated dose of 1.75 mg/m²/hr. Linearly related to dose. | [4] |

| Plasma Steady-State (Cpss) | 58 ± 13 ng/ml | Achieved in 2-4 hours. Linearly dependent on dose. | [4] |

| Total Clearance | 528 ± 138 ml/(m²·min) | Rapid and not dose-related. | [4] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in the presence of various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer (calcium-enriched)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a promising nucleoside analog with a well-defined mechanism of action centered on the disruption of DNA synthesis. Preclinical studies have established its broad-spectrum antitumor activity in both in vitro and in vivo models. While early clinical trials have provided valuable pharmacokinetic and safety data, further investigation is warranted to fully elucidate its therapeutic potential in specific cancer types. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the antitumor properties of this compound and to identify potential synergistic combinations and predictive biomarkers for patient selection. The continued study of this agent may pave the way for new therapeutic strategies in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Combination chemotherapy of L1210 leukemia with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

Fazarabine as a Pyrimidine Analogue: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanism, Preclinical and Clinical Data, and Experimental Methodologies

Abstract

Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, Ara-AC) is a synthetic pyrimidine nucleoside analogue that combines structural features of two clinically important anticancer agents: cytarabine (Ara-C) and 5-azacytidine. As a prodrug, this compound requires intracellular activation to exert its cytotoxic effects. Its primary mechanism of action involves the disruption of DNA synthesis and, to a lesser extent, the inhibition of DNA methylation, positioning it as a molecule of interest in the landscape of cancer chemotherapy. This technical guide provides a comprehensive overview of this compound's role as a pyrimidine analogue, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols for its study.

Introduction

Pyrimidine analogues represent a cornerstone of chemotherapy, functioning as antimetabolites that interfere with the synthesis of nucleic acids.[1] By mimicking endogenous pyrimidine nucleosides, these agents can be incorporated into DNA and RNA or can inhibit essential enzymes involved in nucleotide metabolism, ultimately leading to cell cycle arrest and apoptosis. This compound was developed as a structural analogue of cytarabine and 5-azacytidine, with the rationale of combining the DNA synthesis inhibitory properties of the former with the DNA methyltransferase inhibitory activity of the latter.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's biochemical and pharmacological properties.

Mechanism of Action

This compound's anticancer activity is contingent on its intracellular metabolism. Upon cellular uptake, it undergoes a series of phosphorylation steps, catalyzed by deoxycytidine kinase, to form its active triphosphate metabolite, this compound triphosphate (Ara-ACTP).[3][4] Ara-ACTP then acts as a competitive inhibitor of DNA polymerase, leading to the termination of the growing DNA strand upon its incorporation.[5] This direct inhibition of DNA synthesis is considered the primary mechanism of this compound-induced cytotoxicity.

Furthermore, the incorporation of this compound into the DNA template can alter its structure and function. Studies have shown that exposure to this compound results in the formation of alkaline-labile sites in DNA, suggesting a compromise in DNA integrity.[5]

In addition to its effects on DNA synthesis, this compound also exhibits inhibitory activity against DNA methyltransferases (DNMTs), particularly DNMT1.[5] The nitrogen atom at the 5-position of the azacytosine ring is thought to trap the DNMT enzyme upon attempting to transfer a methyl group, leading to the formation of a covalent adduct and subsequent depletion of active enzyme. This results in a reduction of DNA methylation, an epigenetic modification crucial for gene regulation. However, it is important to note that this compound's inhibitory effect on DNA methylation is less pronounced than that of 5-azacytidine.[5]

digraph "Fazarabine_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound's Intracellular Activation and Mechanisms of Action", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

this compound [label="this compound\n(extracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Fazarabine_intra [label="this compound\n(intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ara_AMP [label="this compound\nMonophosphate\n(Ara-AMP)", fillcolor="#FBBC05", fontcolor="#202124"];

Ara_ADP [label="this compound\nDiphosphate\n(Ara-ADP)", fillcolor="#FBBC05", fontcolor="#202124"];

Ara_ACTP [label="this compound\nTriphosphate\n(Ara-ACTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DNA_Polymerase [label="DNA Polymerase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Synthesis [label="DNA Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Strand [label="Growing DNA Strand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Incorporation [label="Incorporation into DNA", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

DNA_Damage [label="DNA Damage\n(Alkaline-labile sites)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

DNMT1 [label="DNA Methyltransferase 1\n(DNMT1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Methylation [label="DNA Methylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

this compound -> Fazarabine_intra [label="Cellular Uptake"];

Fazarabine_intra -> Ara_AMP [label="Deoxycytidine\nKinase"];

Ara_AMP -> Ara_ADP [label="Phosphorylation"];

Ara_ADP -> Ara_ACTP [label="Phosphorylation"];

Ara_ACTP -> DNA_Polymerase [label="Inhibition"];

DNA_Polymerase -> DNA_Synthesis [style=invis];

Ara_ACTP -> DNA_Incorporation;

DNA_Incorporation -> DNA_Strand [label="Chain Termination"];

DNA_Incorporation -> DNA_Damage;

DNA_Incorporation -> DNA_Methylation [label="Inhibition"];

DNA_Methylation -> DNMT1 [style=invis];

DNA_Synthesis -> Cell_Cycle_Arrest [style=dashed];

DNA_Damage -> Cell_Cycle_Arrest [style=dashed];

Cell_Cycle_Arrest -> Apoptosis [style=dashed];

// Ranks

{rank=same; this compound;}

{rank=same; Fazarabine_intra;}

{rank=same; Ara_AMP;}

{rank=same; Ara_ADP;}

{rank=same; Ara_ACTP;}

{rank=same; DNA_Polymerase; DNA_Incorporation;}

{rank=same; DNA_Synthesis; DNA_Strand; DNA_Damage; DNA_Methylation;}

{rank=same; Cell_Cycle_Arrest;}

{rank=same; Apoptosis;}

}

General workflow for HPLC analysis of this compound.

Alkaline Elution Assay for DNA Damage

Objective: To detect DNA single-strand breaks and alkali-labile sites induced by this compound.

General Procedure:

-

Cell Labeling: Pre-label cellular DNA with a radioactive tracer, such as [14C]-thymidine.

-

Drug Treatment: Expose the labeled cells to this compound at the desired concentrations and durations.

-

Cell Lysis on Filter: Lyse the cells on a polyvinylchloride filter using a lysis solution containing proteinase K.

-

Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (pH ~12.1). The rate of elution is proportional to the number of DNA strand breaks.

-

Fraction Collection and Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time to determine the extent of DNA damage.

DNA Methyltransferase (DNMT) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on DNMT1 activity.

General Procedure (using a commercial ELISA-based kit):

-

Substrate Coating: A DNA substrate is coated onto the wells of a microplate.

-

Enzyme Reaction: Recombinant DNMT1 enzyme is added to the wells along with S-adenosylmethionine (SAM), the methyl donor, and the test compound (this compound).

-

Methylation Detection: After an incubation period, the plate is washed, and a specific antibody that recognizes 5-methylcytosine is added.

-

Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a colorimetric substrate.

-

Quantification: The absorbance is read on a microplate reader, and the degree of inhibition is calculated by comparing the signal in the presence and absence of this compound.

```dot

digraph "DNMT_Inhibition_Assay" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for DNMT1 Inhibition Assay", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="Start:\nPrepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Coat [label="Coat Microplate Wells\nwith DNA Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_Enzyme [label="Add DNMT1 Enzyme,\nSAM, and this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate [label="Incubate to Allow\nMethylation", fillcolor="#FBBC05", fontcolor="#202124"];

Wash1 [label="Wash Wells", fillcolor="#FBBC05", fontcolor="#202124"];

Add_Primary_Ab [label="Add Anti-5mC\nPrimary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate2 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"];

Wash2 [label="Wash Wells", fillcolor="#FBBC05", fontcolor="#202124"];

Add_Secondary_Ab [label="Add HRP-conjugated\nSecondary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate3 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"];

Wash3 [label="Wash Wells", fillcolor="#FBBC05", fontcolor="#202124"];

Add_Substrate [label="Add Colorimetric\nSubstrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Read_Absorbance [label="Read Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze [label="Analyze Data and\nCalculate Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Coat;

Coat -> Add_Enzyme;

Add_Enzyme -> Incubate;

Incubate -> Wash1;

Wash1 -> Add_Primary_Ab;

Add_Primary_Ab -> Incubate2;

Incubate2 -> Wash2;

Wash2 -> Add_Secondary_Ab;

Add_Secondary_Ab -> Incubate3;

Incubate3 -> Wash3;

Wash3 -> Add_Substrate;

Add_Substrate -> Read_Absorbance;

Read_Absorbance -> Analyze;

Analyze -> End;

}

References

- 1. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]

- 2. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells - PMC [pmc.ncbi.nlm.nih.gov]

Fazarabine as a Structural Analog of Cytarabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of fazarabine (1-β-D-arabinofuranosyl-5-azacytosine), a synthetic pyrimidine nucleoside analog, and its structural and functional relationship to the well-established antineoplastic agent, cytarabine (ara-C). This compound combines the key structural features of cytarabine and 5-azacytidine, positioning it as a compound of significant interest in the landscape of cancer chemotherapy. This document delves into the core mechanisms of action, comparative cytotoxicity, metabolic pathways, and resistance mechanisms of both agents. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area. Visual diagrams of critical pathways and workflows are provided to enhance understanding.

Introduction: Structural Analogy and Therapeutic Rationale

This compound is a synthetic nucleoside analog that strategically integrates the arabinose sugar moiety of cytarabine with the triazine base of 5-azacytidine.[1] This structural amalgamation suggests a mechanism of action that may encompass the properties of both parent compounds. Cytarabine, a cornerstone in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, functions as a deoxycytidine analog.[2][3] Its therapeutic efficacy is, however, limited by the development of resistance. This compound was developed with the rationale of potentially overcoming some of the resistance mechanisms associated with cytarabine and exhibiting a broader spectrum of activity.

Mechanism of Action: A Tale of Two Analogs

The cytotoxic effects of both this compound and cytarabine are contingent upon their intracellular activation through a series of phosphorylation steps. This process is critical for their subsequent interference with DNA synthesis.

Intracellular Activation Signaling Pathway

Both nucleoside analogs are transported into the cell and must be converted to their active triphosphate forms to exert their cytotoxic effects. This activation cascade is initiated by deoxycytidine kinase (dCK).

Inhibition of DNA Synthesis

The active triphosphate metabolites, this compound-TP and ara-CTP, are the key effectors of cytotoxicity. They primarily act by inhibiting DNA synthesis.[2][4] Studies on this compound have shown that it inhibits the incorporation of labeled thymidine into DNA without significantly affecting RNA or protein synthesis.[4]

The process of DNA synthesis inhibition involves:

-

Competition with dCTP: Both this compound-TP and ara-CTP are structurally similar to the natural deoxycytidine triphosphate (dCTP) and compete for incorporation into the growing DNA strand by DNA polymerases.[5]

-

Chain Termination: Upon incorporation, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position, sterically hinders the formation of the 3',5'-phosphodiester bond with the next incoming deoxynucleotide. This leads to premature chain termination.[2]

-

Inhibition of DNA Polymerase: The presence of the analog within the DNA template can also directly inhibit the function of DNA polymerases, further halting DNA replication and repair.[6][7]

Quantitative Data Presentation

Direct, side-by-side comparative preclinical studies detailing the IC50 values of this compound and cytarabine in the same leukemia cell lines are limited in the publicly available literature. However, data from various studies provide insights into their respective cytotoxic potentials.

Table 1: Comparative Cytotoxicity (IC50) of Cytarabine in Human Leukemia Cell Lines

| Cell Line | Disease Type | Cytarabine IC50 | Reference |

| HL-60 | Acute Promyelocytic Leukemia | ~2.5 µM | [5] |

| THP1 | Acute Monocytic Leukemia | Resistant (IC50 > 6µM) | [8] |

| U937 | Histiocytic Lymphoma | Resistant (IC50 > 6µM) | [8] |

| MOLM-13 | Acute Myeloid Leukemia | Sensitive (IC50 < 6µM) | [8] |

Note: The IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cytarabine.

Materials:

-

Leukemia cell lines (e.g., P388, Molt-4, HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound and Cytarabine stock solutions (dissolved in a suitable solvent like DMSO or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound and cytarabine in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Measurement of Intracellular this compound/Cytarabine Triphosphate Levels by HPLC

This protocol allows for the quantification of the active triphosphate metabolites within the cells.

Objective: To measure the intracellular concentration of this compound-TP and ara-CTP.

Materials:

-

Leukemia cells treated with this compound or cytarabine

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Freon-trioctylamine solution

-

High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange (SAX) column

-

Phosphate buffer mobile phase

-

UV detector

Procedure:

-

Cell Harvesting and Lysis: Harvest the treated cells by centrifugation and wash with ice-cold PBS. Lyse the cells by adding ice-cold 0.4 M PCA or TCA.

-

Extraction: Neutralize the acid extract with a freon-trioctylamine solution. Centrifuge to separate the aqueous phase containing the nucleotides.

-

HPLC Analysis: Inject the aqueous extract into the HPLC system.

-

Separation: Separate the nucleotides using a SAX column with a phosphate buffer gradient.

-

Detection: Detect the triphosphate metabolites using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

Quantification: Quantify the concentration of this compound-TP and ara-CTP by comparing the peak areas to a standard curve of known concentrations.

Mechanisms of Resistance

Resistance to nucleoside analogs like cytarabine is a significant clinical challenge. The mechanisms are often multifactorial. Given the structural and mechanistic similarities, it is plausible that this compound is susceptible to similar resistance pathways.

Key Resistance Pathways

The primary mechanisms of resistance to cytarabine can be broadly categorized as follows:

-

Reduced Cellular Uptake: Decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1) limits the entry of the drug into the cancer cell.[9]

-

Impaired Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation cascade, prevents the conversion of the prodrug to its active triphosphate form.

-

Increased Inactivation: Elevated levels of cytidine deaminase (CDA) in the plasma and tissues, or deoxycytidylate deaminase within the cell, can rapidly convert cytarabine and its monophosphate form to inactive uridine derivatives.

-

Altered Target: Increased intracellular pools of the natural substrate, dCTP, can outcompete ara-CTP for binding to DNA polymerase.[5]

-

Enhanced DNA Repair: Increased capacity of the cell to repair DNA damage caused by the incorporation of the analog can lead to resistance.

Conclusion and Future Directions

This compound, as a structural analog of cytarabine, holds promise as an antineoplastic agent. Its unique structure, combining elements of both cytarabine and 5-azacytidine, warrants further investigation to fully elucidate its therapeutic potential and spectrum of activity. While its mechanism of action appears to be similar to that of cytarabine, focusing on the inhibition of DNA synthesis, subtle differences in its interaction with cellular machinery may offer advantages in certain clinical contexts.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head preclinical studies to compare the cytotoxicity, cellular uptake, and metabolic profiles of this compound and cytarabine across a broad panel of cancer cell lines.

-

Resistance Mechanisms: Investigating the specific mechanisms of resistance to this compound and exploring strategies to overcome them, including combination therapies.[10]

-

Clinical Evaluation: Well-designed clinical trials are necessary to determine the safety, efficacy, and optimal dosing schedule of this compound in various malignancies.

This technical guide provides a foundational understanding of this compound in the context of its relationship with cytarabine. The provided data and protocols are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising anticancer agent.

References

- 1. Biochemical modulation of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 3. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]

- 6. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translesion synthesis DNA polymerases η, ι, and ν promote mutagenic replication through the anticancer nucleoside cytarabine [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Fazarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that combines structural features of cytarabine (ara-C) and 5-azacytidine.[1][2] Developed as an antineoplastic agent, its mechanism of action centers on the disruption of DNA synthesis and function. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic pathway and experimental workflows.

Mechanism of Action

This compound's cytotoxic effects are exerted through a multi-faceted mechanism that ultimately compromises the integrity and function of cellular DNA.[3] The primary steps involve intracellular activation and subsequent interaction with DNA replication and modification processes.

1.1. Intracellular Activation and Inhibition of DNA Synthesis

Similar to its structural relative cytarabine, this compound requires intracellular phosphorylation to become pharmacologically active.[4] This process is initiated by the enzyme deoxycytidine kinase, which converts this compound into its monophosphate form. Subsequent phosphorylations lead to the formation of this compound triphosphate (ara-ACTP). This active metabolite then competes with the endogenous deoxynucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during replication.[4][5] The incorporation of ara-ACTP into DNA inhibits further chain elongation and disrupts the normal process of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][5] Deoxycytidine has been shown to counteract the cytotoxic effects of this compound, likely by competing for uptake and metabolic activation.[3]

1.2. Induction of DNA Damage and Inhibition of DNA Methylation

Beyond the direct inhibition of DNA synthesis, this compound's incorporation into DNA also leads to structural instability. Studies utilizing alkaline elution have demonstrated that exposure to this compound results in the formation of alkali-labile sites within the DNA.[3] This suggests that the presence of the this compound moiety weakens the phosphodiester backbone, making the DNA more susceptible to breakage under alkaline conditions and likely compromising its structural integrity within the cell.

Furthermore, this compound has been observed to inhibit the methylation of deoxycytidine residues in DNA.[3] While this effect is less pronounced than that of 5-azacytidine, it contributes to the drug's overall mechanism. The hypomethylation of DNA can lead to alterations in gene expression, potentially reactivating tumor suppressor genes and contributing to the drug's anticancer activity.

Signaling Pathway Diagram

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both adult and pediatric populations through several Phase I and II clinical trials. The drug is typically administered via continuous intravenous infusion over 24 to 72 hours.

Table 1: Pharmacokinetic Parameters of this compound in Adult Patients

| Parameter | 72-hour Infusion | 24-hour Infusion |

| Dose Range | 0.2 - 2.0 mg/m²/h | 11 - 54.5 mg/m²/h |

| Maximum Tolerated Dose (MTD) | 1.75 mg/m²/h | 54.5 mg/m²/h |

| Plasma Steady-State (Cpss) | 58 ± 13 ng/mL (normalized to MTD) | 1.1 - 7.5 µM |

| Time to Cpss | 2 - 4 hours | 4 - 6 hours |

| Terminal Half-Life (t½) | 5.7 ± 2.0 hours | Not Reported |

| Total Body Clearance (CL) | 528 ± 138 mL/min/m² | 592 ± 147 mL/min/m² |

| Area Under the Curve (AUC) | 4232 ± 987 (ng/mL)hr (normalized to MTD) | Not Reported |

| Citations | [6][7] | [8][9] |

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients

| Parameter | 24-hour Infusion |

| Dose Levels | 15 and 20 mg/m²/h |

| Maximum Tolerated Dose (MTD) | 15 mg/m²/h |

| Plasma Steady-State (Cpss) | 1.8 µM (at 15 mg/m²/h), 2.5 µM (at 20 mg/m²/h) |

| Time to Cpss | 2 - 4 hours |

| Total Body Clearance (CL) | 571 mL/min/m² (at 15 mg/m²/h), 550 mL/min/m² (at 20 mg/m²/h) |

| Cerebrospinal Fluid (CSF) Distribution | Detectable in 3 of 4 patients |

| CSF Steady-State Concentration | 0.29 - 0.74 µM |

| CSF:Plasma Ratio | 0.22 - 0.25 |

| Citations | [10] |

Clinical Studies and Toxicology

This compound has been evaluated in clinical trials for various malignancies. The primary dose-limiting toxicity observed across studies is myelosuppression, specifically granulocytopenia and thrombocytopenia.[7][8][10] Other reported toxicities include moderate nausea and vomiting.[8][10]

Table 3: Summary of this compound Clinical Trials

| Trial Phase | Patient Population | Dosing Regimen | Dose-Limiting Toxicity | Efficacy | Citations |

| Phase I | Adult solid tumors | 24-hour continuous infusion | Granulocytopenia, Thrombocytopenia | No objective responses | [8][9] |

| Phase I | Adult malignancies | 72-hour continuous infusion | Granulocytopenia | Not the primary endpoint | [6][7] |

| Phase I | Pediatric refractory malignancies | 24-hour continuous infusion | Granulocytopenia, Thrombocytopenia | Stable disease in two patients | [10] |

| Phase II | Metastatic colon cancer | 72-hour continuous infusion (2 mg/m²/hr) | Neutropenia | No objective responses, one patient with stable disease | [11] |

| Phase II | Advanced colorectal carcinoma | 72-hour continuous infusion (48 mg/m²/day) | Granulocytopenia, Thrombocytopenia, Nausea, Vomiting | No complete or partial responses | [12] |

Experimental Protocols

The pharmacological investigation of this compound has employed a range of analytical and molecular biology techniques. Detailed below are representative methodologies for key experiments.

4.1. Quantification of this compound in Biological Matrices

4.1.1. Radioimmunoassay (RIA)

A sensitive radioimmunoassay was developed for the quantification of this compound in plasma and urine, particularly at the low concentrations observed with initial dosing schedules.[6]

-

Principle: This is a competitive binding assay where unlabeled this compound in a sample competes with a fixed amount of radiolabeled cytarabine ([³H]ara-C) for binding to a limited amount of anti-ara-C antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.

-

Protocol Outline:

-

Standard solutions of this compound and unknown samples (plasma or urine) are prepared.

-

Aliquots of standards or samples are incubated with a specific dilution of anti-ara-C antibody.

-

A known amount of [³H]ara-C is added to each reaction and incubated to allow for competitive binding.

-

The antibody-bound fraction is separated from the free fraction, often by precipitation with ammonium sulfate.

-

The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

-

The concentration of this compound in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

-

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a specific and accurate method for quantifying this compound, often used for cross-validation with RIA at higher concentrations.[6]

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is typically employed.

-

Protocol Outline:

-

Sample Preparation: Plasma samples are deproteinized, often by precipitation with an organic solvent like acetonitrile, followed by centrifugation.

-

Chromatographic System: A C18 column is commonly used as the stationary phase.

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), is used to elute the drug.

-

Detection: this compound is detected by its ultraviolet (UV) absorbance, typically around 240-275 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the drug in the sample to the peak areas of known concentration standards.

-

Experimental Workflow Diagram

4.2. Assessment of DNA Damage

4.2.1. Alkaline Elution Assay

This technique was used to demonstrate that this compound induces alkali-labile sites in DNA.[3]

-

Principle: The assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. DNA containing single-strand breaks or alkali-labile sites will elute more rapidly than intact DNA.

-

Protocol Outline:

-

Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine).

-

Cells are treated with this compound for a specified duration.

-

Cells are lysed on a filter, and the DNA is subjected to an alkaline solution (pH > 12).

-

The alkaline solution is pumped through the filter at a constant rate, and fractions of the eluate are collected over time.

-

The amount of radioactivity in each fraction and remaining on the filter is determined.

-

The rate of elution is calculated and compared between treated and untreated cells. An increased elution rate in treated cells indicates the presence of DNA single-strand breaks or alkali-labile sites.

-

4.3. Analysis of DNA Methylation

The inhibitory effect of this compound on DNA methylation can be assessed using methods like bisulfite sequencing.

-

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of the original methylation status at single-nucleotide resolution.

-

Protocol Outline:

-

Genomic DNA is extracted from this compound-treated and control cells.

-

The DNA is treated with sodium bisulfite, leading to the chemical conversion of unmethylated cytosines.

-

Specific genomic regions of interest are amplified using PCR.

-

The PCR products are sequenced.

-

The sequences from treated and control samples are compared to the original reference sequence. Cytosines that remain as cytosines in the sequence were methylated, while those converted to thymine (after PCR from uracil) were unmethylated. A decrease in the number of methylated cytosines in the this compound-treated samples indicates an inhibitory effect on DNA methylation.

-

Conclusion

This compound is a nucleoside analog with a well-defined mechanism of action involving the inhibition of DNA synthesis and the induction of DNA damage. Its pharmacokinetic profile is characterized by rapid clearance and a dose-dependent steady-state concentration. Despite its clear mechanism and preclinical activity, clinical trials in solid tumors have shown limited efficacy. The primary toxicity is manageable myelosuppression. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field of anticancer drug development.

References

- 1. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 5. Biomonitoring of DNA damage by alkaline filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 8. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 10. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 11. Clinical pharmacology of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) following 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fazarabine's Impact on DNA Methylation: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of Fazarabine's effects on DNA methylation, a critical epigenetic modification implicated in cancer and other diseases.

Introduction to this compound

This compound (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that shares structural similarities with both cytarabine (ara-C) and 5-azacytidine.[1][2] Its mechanism of action is primarily attributed to the inhibition of DNA synthesis.[3] Following cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCk) to its active triphosphate form.[3] This active metabolite is then incorporated into DNA, leading to the termination of DNA chain elongation and ultimately, cell death.[3] Beyond its direct role in halting DNA replication, this compound also exhibits an important epigenetic effect by inhibiting the methylation of deoxycytidine residues in DNA.[1]

Mechanism of Action: Inhibition of DNA Methylation

This compound's effect on DNA methylation is a key aspect of its anti-neoplastic activity. After incorporation into the DNA strand, the 5-aza-substituted cytidine ring of this compound is thought to covalently trap DNA methyltransferase (DNMT) enzymes, preventing the transfer of a methyl group to cytosine bases. This leads to a passive dilution of DNA methylation patterns through successive rounds of DNA replication, resulting in a state of global hypomethylation. This reactivation of tumor suppressor genes silenced by hypermethylation is a promising strategy in cancer therapy.

It is crucial to note that the metabolic activation of this compound by deoxycytidine kinase is a prerequisite for its DNA hypomethylating activity. In cell lines deficient in dCk, this compound fails to induce a decrease in DNA methylation levels.

Quantitative Analysis of DNA Methylation Inhibition

Studies have demonstrated this compound's ability to significantly reduce global DNA methylation levels. In a key study utilizing the human lymphoid cell line CCRF/CEM/0, treatment with this compound resulted in a substantial decrease in DNA 5-methylcytosine content.

| Cell Line | Compound | Treatment Concentration | Duration | % of Control 5-Methylcytosine Level | Reference |

| CCRF/CEM/0 | This compound (ara-AC) | Not Specified | Not Specified | ~10% | [4] |

| CCRF/CEM/0 | 5-Azacytidine | Not Specified | Not Specified | ~10% | [4] |

| CCRF/CEM/dCk- | This compound (ara-AC) | Not Specified | Not Specified | No Decrease | [4] |

| CCRF/CEM/dCk- | 5-Azacytidine | Not Specified | Not Specified | 25-50% | [4] |

Table 1: Comparative effect of this compound and 5-Azacytidine on DNA 5-methylcytosine levels in dCk-proficient (CCRF/CEM/0) and dCk-deficient (CCRF/CEM/dCk-) human lymphoid cell lines.

Experimental Protocol: Assessment of this compound-Induced DNA Hypomethylation

The following is a representative protocol for assessing the effect of this compound on global DNA methylation in a cancer cell line, based on established methodologies.

4.1. Cell Culture and Drug Treatment

-

Cell Line: Human lymphoid cell line CCRF/CEM/0.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Seed cells at a density of 2 x 10^5 cells/mL. After 24 hours, treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., sterile PBS) for a specified duration (e.g., 24, 48, or 72 hours).

4.2. Genomic DNA Extraction

-

Harvest cells by centrifugation.

-